molecular formula C11H17BrO2 B8532311 Ethyl 1-(Bromomethyl)-4-methylenecyclohexanecarboxylate

Ethyl 1-(Bromomethyl)-4-methylenecyclohexanecarboxylate

Cat. No. B8532311
M. Wt: 261.15 g/mol
InChI Key: MWSPMHIHMDBLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365522B2

Procedure details

n-BuLi (2.6 M in hexane, 2.5 mL, 6.6 mmoL) was added dropwisely to a solution of diisopropylamine (0.93 mL, 6.6 mmol) in THF (20 mL) at −78° C. and stirred for 30 min at the same temperature. Hexamethylphosphoramide (4 mL) was added to the reaction mixture and stirred for 20 min at the same temperature. A solution of compound A122-1 (1.01 g, 6 mmol) in THF (5 mL) was added and stirred for 1 h at the same temperature. A solution of dibromomethane (2.1 mL, 30 mmol) was added to the reaction mixture and the mixture was allowed to warm to room temperature for 1.5 h. The reaction mixture was diluted hexane (80 mL) and AcOEt (20 mL). The collected organic layer washed with water, saturated NH4Cl aq., brine, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by silicagel chromatography (10% EtOAc/hexane as eluent) to provide compound A122-2 (1.39 g, 89%) as a pale yellow oil.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].C(N[CH:10]([CH3:12])C)(C)C.CN(C)P(N(C)C)(N(C)C)=[O:16].Br[CH2:25][Br:26].[CH2:27]1[CH2:31][O:30][CH2:29][CH2:28]1>CCOC(C)=O.CCCCCC>[Br:26][CH2:25][C:28]1([C:29]([O:30][CH2:31][CH3:27])=[O:16])[CH2:12][CH2:10][C:4](=[CH2:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.93 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
BrCBr
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 20 min at the same temperature
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred for 1 h at the same temperature
Duration
1 h
WASH
Type
WASH
Details
The collected organic layer washed with water, saturated NH4Cl aq., brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silicagel chromatography (10% EtOAc/hexane as eluent)
CUSTOM
Type
CUSTOM
Details
to provide compound A122-2 (1.39 g, 89%) as a pale yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCC1(CCC(CC1)=C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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